S-[2-(4-Pyridyl)ethyl]-L-cysteine

Catalog No.
S713885
CAS No.
28809-04-3
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-[2-(4-Pyridyl)ethyl]-L-cysteine

CAS Number

28809-04-3

Product Name

S-[2-(4-Pyridyl)ethyl]-L-cysteine

IUPAC Name

(2S)-2-aminopropanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1

InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N

SMILES

C1=CN=CC=C1CCSCC(C(=O)O)N

Solubility

Solubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine; insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL

Synonyms

S-beta-(4-pyridylethyl)-L-cysteine

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)O)N

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a sulfur-containing compound characterized by the presence of a pyridine ring attached to the cysteine amino acid. Its chemical formula is C₁₀H₁₄N₂O₂S, and it is classified as a thiol compound due to the presence of a sulfhydryl (-SH) group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and its ability to form complexes with metal ions.

, particularly those involving nucleophilic attack by the thiol group. For instance, it can react with electrophiles such as alkyl halides or acyl chlorides to form thioethers or thioesters, respectively. Additionally, it has been studied for its complexation reactions with transition metals such as platinum(II) and palladium(II), where it acts as a ligand, facilitating the formation of metal complexes that may have therapeutic applications .

The biological activity of S-[2-(4-Pyridyl)ethyl]-L-cysteine is linked to its structure and the presence of the thiol group. It exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Furthermore, studies suggest that this compound may interact with various biological targets, influencing cellular signaling pathways and potentially modulating enzyme activities. Its derivatives have been explored for their roles in drug development, particularly in targeting specific diseases .

S-[2-(4-Pyridyl)ethyl]-L-cysteine can be synthesized through various methods. One common approach involves the reaction of L-cysteine with 4-bromobutylpyridine under basic conditions, leading to the formation of the desired compound. Alternative synthetic routes may involve different protecting groups for the amino and thiol functionalities to facilitate purification and characterization during synthesis .

This compound finds applications in several areas:

  • Medicinal Chemistry: Due to its potential as an antioxidant and its ability to form metal complexes, it is being investigated for use in drug formulations.
  • Biochemistry: It serves as a model compound for studying cysteine reactivity and protein interactions.
  • Analytical Chemistry: S-[2-(4-Pyridyl)ethyl]-L-cysteine can be used as a reagent in various analytical techniques to detect thiol groups or study protein modifications .

Studies on S-[2-(4-Pyridyl)ethyl]-L-cysteine have focused on its interactions with proteins and enzymes. The thiol group allows it to participate in redox reactions and form disulfide bonds, which are crucial for protein folding and stability. Interaction studies often utilize spectroscopic methods to monitor changes in protein conformation upon binding or modification by this compound .

Several compounds share structural similarities with S-[2-(4-Pyridyl)ethyl]-L-cysteine, including:

  • Cysteamine: A simpler analog that lacks the pyridine ring but retains a thiol group.
  • N-acetylcysteine: A derivative of cysteine known for its antioxidant properties.
  • S-allylcysteine: Another sulfur-containing amino acid derivative known for its health benefits.
Compound NameStructure TypeUnique Features
CysteamineThiolSimpler structure without aromatic ring
N-acetylcysteineAcetylated CysteineKnown for mucolytic properties
S-allylcysteineAllyl GroupAssociated with cardiovascular health benefits

S-[2-(4-Pyridyl)ethyl]-L-cysteine is unique due to its specific pyridine substitution, which enhances its reactivity and potential biological activity compared to these other compounds. Its ability to form stable metal complexes further distinguishes it within this class of compounds .

Laboratory Synthesis Methodologies

Nucleophilic Substitution Reaction with L-cysteine

The primary method for synthesizing S-[2-(4-Pyridyl)ethyl]-L-cysteine involves a nucleophilic substitution reaction between L-cysteine and 4-vinylpyridine [1]. This reaction represents a classic example of thiol-Michael addition chemistry, where the sulfur atom of the cysteine thiol group acts as a nucleophile attacking the electrophilic vinyl carbon of 4-vinylpyridine [2] [3].

The established synthetic procedure involves dissolving 2 grams (0.0165 mole) of L-cysteine in 40 milliliters of deionized, distilled water, followed by the addition of 1.75 milliliters (0.0165 mole) of 4-vinylpyridine and 2.3 milliliters (0.0165 mole) of triethylamine [1]. The reaction mixture is magnetically stirred under nitrogen atmosphere for 24 hours, followed by successive volume reductions and crystallizations using a rotary evaporator at 40 degrees Celsius [1]. This procedure yields approximately 4.9 grams of product, representing a 90% yield [1].

The molecular formula of the resulting compound is C₁₀H₁₄N₂O₂S with a molecular weight of 226.30 grams per mole [4] [5]. The Chemical Abstracts Service registry number is 28809-04-3, and the compound is also known by several synonyms including S-(2-pyridin-4-ylethyl)cysteine and (2R)-2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid [4] [5].

ParameterValue
Molecular FormulaC₁₀H₁₄N₂O₂S
Molecular Weight226.30 g/mol
CAS Number28809-04-3
Reaction Yield90%
Reaction Time24 hours
Temperature40°C

Alternative Synthetic Pathways

While the 4-vinylpyridine route represents the most established methodology, alternative synthetic pathways for cysteine derivatives have been explored in the literature [6] [7]. Enzymatic synthesis methods utilizing bacterial cysteine synthases such as CysE, CysK, and CysM from Salmonella enterica have been developed for producing isotopically labeled cysteine derivatives [6]. These enzymatic approaches can incorporate isotopic sulfur atoms into the sulfhydryl moiety of L-cysteine through reactions with O-acetyl-L-serine and labeled sodium sulfide substrates [6].

Chemical synthesis approaches utilizing the Strecker amino acid synthesis methodology provide another avenue for amino acid preparation [8]. This method involves the reaction of aldehydes with cyanide in the presence of ammonia, followed by hydrolysis to yield the desired amino acid [8]. However, this approach typically produces racemic mixtures requiring resolution procedures [8].

The Hell-Volhard-Zelinsky reaction combined with Gabriel synthesis represents another classical approach to amino acid synthesis [9]. This methodology involves alpha-bromination of carboxylic acids followed by nucleophilic substitution with ammonia to yield alpha-amino acids [9]. While not specific to S-[2-(4-Pyridyl)ethyl]-L-cysteine, these methods illustrate the broader synthetic chemistry framework applicable to amino acid derivatives [9].

Reaction Mechanisms

The mechanism of S-[2-(4-Pyridyl)ethyl]-L-cysteine formation proceeds through a thiol-Michael addition pathway [2] [3]. In this mechanism, the cysteine thiol group, particularly in its deprotonated thiolate form, acts as a nucleophile attacking the beta-carbon of the vinyl group in 4-vinylpyridine [2] [3]. The pKa value of cysteine thiols is approximately 8.3, although protein environments can significantly lower this value [10].

The reaction proceeds more efficiently under basic conditions where the thiol group is deprotonated to form the more nucleophilic thiolate anion [11]. The presence of triethylamine in the reaction mixture serves to maintain appropriate pH conditions and facilitate deprotonation of the cysteine thiol group [1]. The electron-withdrawing pyridine ring in 4-vinylpyridine activates the vinyl group toward nucleophilic attack, making it an effective Michael acceptor [2] [3].

The reaction kinetics are influenced by several factors including pH, temperature, and the concentration of reactants [11]. Studies on similar thiol-Michael addition reactions have shown that second-order rate constants increase with temperature, with reactions proceeding faster at 37 degrees Celsius compared to lower temperatures [11]. The reaction exhibits high selectivity for cysteine residues over other nucleophilic amino acids such as lysine, histidine, or methionine [11].

The stability of the resulting thioether bond is a critical aspect of the reaction mechanism [12]. Unlike some Michael acceptors that form reversible adducts, the vinyl pyridine reaction produces stable, irreversible thioether linkages [13] [12]. This stability is attributed to the specific electronic properties of the pyridine ring system and the resulting carbon-sulfur bond formation [12].

Purification Techniques

Purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine involves multiple complementary techniques designed to achieve high purity suitable for analytical applications [1]. The initial purification step involves crystallization from aqueous ethanol, yielding fluffy needle-shaped crystals [1]. This recrystallization process effectively removes impurities and unreacted starting materials while concentrating the desired product [1].

Ion exchange chromatography represents a powerful purification method for amino acid derivatives [14] [15] [16]. The technique separates compounds based on their net charge, which depends on the amino acid composition and the pH of the mobile phase [16]. For S-[2-(4-Pyridyl)ethyl]-L-cysteine, which contains both amino and carboxyl groups, the separation can be optimized by adjusting the pH to values approximately one unit away from the compound's isoelectric point [16].

High-performance liquid chromatography serves as both a purification and analytical technique for amino acid derivatives [17] [18]. Reverse-phase chromatography using octyl or octadecylsilyl columns can effectively separate amino acid derivatives [17]. The method typically employs gradient elution with mobile phases containing phosphate buffers and organic solvents such as acetonitrile [18]. Detection is commonly performed using ultraviolet absorbance at 254 nanometers or fluorescence detection following appropriate derivatization [17] [18].

Purification MethodApplicationAdvantages
CrystallizationPrimary purificationHigh yield, simple procedure
Ion Exchange ChromatographySecondary purificationHigh resolution, scalable
Reverse-Phase HPLCFinal purification/analysisExcellent purity, quantitative
Thin Layer ChromatographyAnalytical monitoringRapid, cost-effective

Thin layer chromatography provides a rapid analytical method for monitoring purification progress [19]. Different solvent systems can be employed, with cellulose and silica gel high-performance thin layer chromatography plates developed using 2-butanol-pyridine-glacial acetic acid-deionized water systems showing effectiveness for amino acid separation [19]. Visualization is typically achieved using ninhydrin reagent, which produces colored derivatives with amino-containing compounds [19].

Industrial Scale Production Considerations

Industrial scale production of amino acids, including specialized derivatives like S-[2-(4-Pyridyl)ethyl]-L-cysteine, requires careful consideration of several factors including process economics, yield optimization, and quality control [20] [21] [22]. The global amino acid production industry produces over five million tons annually, primarily through fermentation processes [20].

Scale-up considerations for chemical synthesis routes must address reaction vessel design, heat transfer, mixing efficiency, and waste management [23]. The 4-vinylpyridine synthesis route requires careful control of reaction conditions, particularly temperature and atmosphere control to prevent oxidation [1]. Industrial implementation would necessitate nitrogen blanketing systems and precise temperature control throughout the 24-hour reaction period [1].

Purification at industrial scale presents unique challenges requiring process optimization for cost-effectiveness [24]. Crystallization processes must be designed with adequate cooling capacity and filtration systems capable of handling large volumes [24] [25]. The use of surfactants and alcohols during crystallization can improve crystal morphology and facilitate solid-liquid separation [25]. Industrial crystallization typically employs controlled cooling profiles and seeding strategies to optimize crystal size distribution [25].

Scale-up ParameterLaboratoryIndustrialConsiderations
Reaction Volume40 mL1000+ LHeat transfer, mixing
Reaction Time24 hours24-48 hoursProcess efficiency
Yield90%85-90%Economic viability
Purity>99%>98%Quality standards

Quality control systems for industrial production must meet pharmaceutical-grade standards including Good Manufacturing Practice requirements [26] [27]. This involves comprehensive testing protocols including elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm structure and purity [1] [26]. Regulatory compliance requires adherence to International Council for Harmonisation guidelines and appropriate documentation systems [27].

Environmental considerations for industrial production include solvent recovery systems, waste treatment protocols, and energy efficiency optimization [22]. The use of water as the primary solvent in the synthesis route offers environmental advantages compared to organic solvent-based processes [1]. However, the requirement for triethylamine and 4-vinylpyridine necessitates appropriate handling and recovery systems to minimize environmental impact [22].

Physical Description

Other Solid
Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS]
Solid

Color/Form

Orthorhombic crystals from water
White crystalline powde

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

89.047678466 g/mol

Monoisotopic Mass

89.047678466 g/mol

Boiling Point

250 °C (sublimes)

Heavy Atom Count

6

Taste

Sweet taste

Density

1.432 g/cu cm at 22 °C

Odor

Odorless

Melting Point

297 °C (decomposes)
300 °C

UNII

OF5P57N2ZX

Sequence

X

Related CAS

25191-17-7

Drug Indication

Used for protein synthesis.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Vapor Pressure

0.00000011 [mmHg]

Other CAS

28809-04-3

Associated Chemicals

(1)-Alanine hydrochloride;6003-05-0
(DL)-Alanine (dl); 302-72-7
(D)-Alanine; 338-69-2

Wikipedia

Α-alanine
Hydroxylysine

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Antistatic

Methods of Manufacturing

HYDROLYSIS OF PROTEIN (GELATIN, SILK, ZEIN); ORG SYNTHESIS.
L-Alanine is produced via asymmetric hydrolysis with microbial acylase, and it is still isolated from protein hydrolysates on an industrially scale; L- alanine may be prepared...by enzymatic decarboxylation of L-aspartic acid with an immobilized microorganism such as Pseudomonas dacunhae.
l-Alanine is industrially produced from l-aspartic acid by means of immobilized Pseudomonas dacunhae cells in a pressurized bioreactor. In direct fermentation microorganisms usually accumulate d,l-alanine because of present alanine racemase. With a d-cycloserine resistant mutant selected from Brevibacterium lactofermentum, it is possible to obtain 46 g/L d-alanine with an enantiomeric excess (e.e.) of 95 %. An alanine racemase-deficient mutant of Arthrobacter oxydans was reported, that produces 75 g/L l-alanine from glucose with a yield of 52 % and 95 % e.e.. To a certain extent l-alanine is still isolated from protein hydrolysates.

General Manufacturing Information

Other (requires additional information)
L-Alanine: ACTIVE
Alanine: ACTIVE
Alanine is used for meat and poultry Maillard flavors. It is used to a lesser extent for chocolate, cocoa, cream, butter, and tobacco Maillard flavors.
AN AMINO ACID CLASSIFIED AS NON-ESSENTIAL FOR THE MAINTENANCE OF GROWTH IN RATS.

Analytic Laboratory Methods

MICROBIOLOGICAL ASSAY METHODS.
AMINO ACID ANALYZER & GLC DETERMINATION.
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media. /Amino acids/
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay. /Amino acids/
For more Analytic Laboratory Methods (Complete) data for (L)-ALANINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

L-ALANINE DETERMINATION /IN LIVER TISSUE EXTRACTS/ WITH ALANINE DEHYDROGENASE & UV SPECTROPHOTOMETRY.

Dates

Last modified: 08-15-2023

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